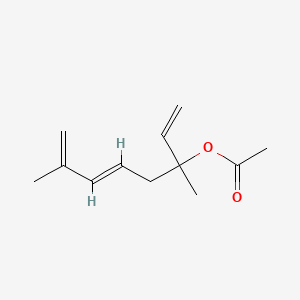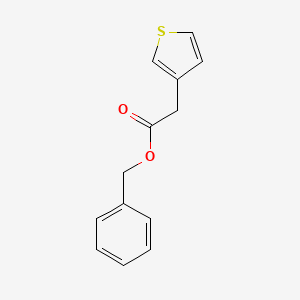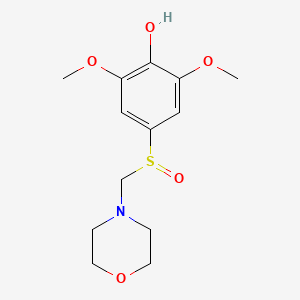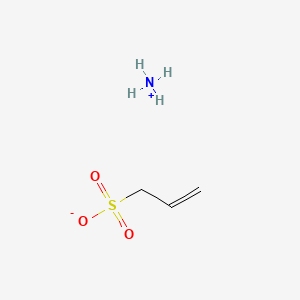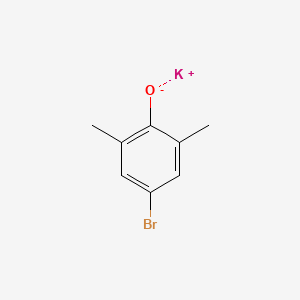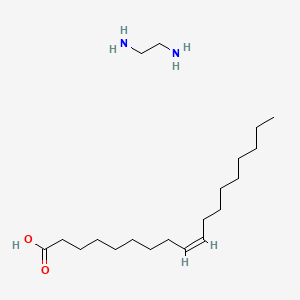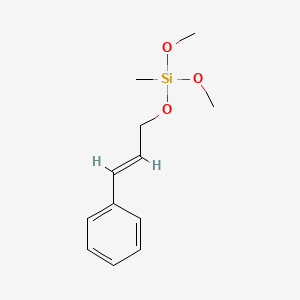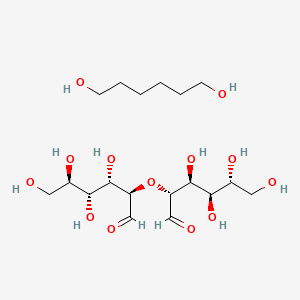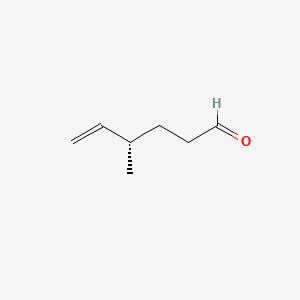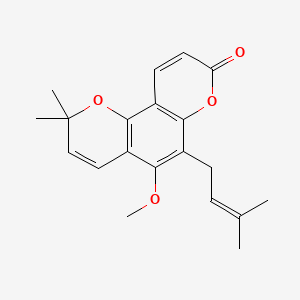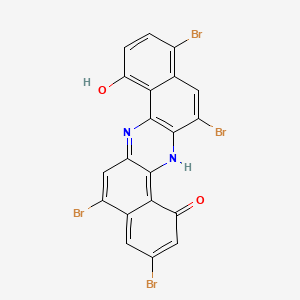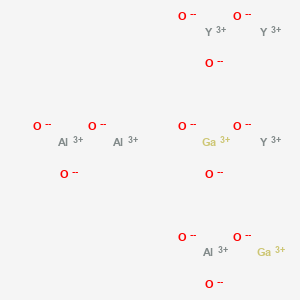
Trialuminium digallium triyttrium dodecaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trialuminium digallium triyttrium dodecaoxide is a complex oxide compound with the chemical formula Al₃Ga₂O₁₂Y₃. This compound is part of the garnet family and is known for its unique crystal structure and properties. It is used in various scientific and industrial applications due to its stability and specific chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trialuminium digallium triyttrium dodecaoxide can be synthesized using a flux method. This involves mixing the appropriate amounts of aluminium oxide, gallium oxide, and yttrium oxide in a flux, typically a molten salt, and heating the mixture to high temperatures. The reaction conditions must be carefully controlled to ensure the correct stoichiometry and phase formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve solid-state reactions. This method includes grinding the raw materials together, pressing them into pellets, and then sintering at high temperatures. The process may be repeated several times to achieve the desired purity and phase composition .
Chemical Reactions Analysis
Types of Reactions
Trialuminium digallium triyttrium dodecaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, typically using hydrogen or other reducing agents.
Substitution: Substitution reactions can occur where one of the metal ions is replaced by another metal ion.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The conditions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxides, while reduction can produce lower oxides or elemental metals .
Scientific Research Applications
Trialuminium digallium triyttrium dodecaoxide has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and unique properties.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced ceramics and as a material in electronic devices.
Mechanism of Action
The mechanism by which trialuminium digallium triyttrium dodecaoxide exerts its effects involves its interaction with other molecules and ions. The compound’s unique crystal structure allows it to act as a catalyst, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other garnet-type oxides such as:
- Triyttrium pentaaluminium dodecaoxide (Y₃Al₅O₁₂)
- Triyttrium tetraaluminium gallium dodecaoxide (Y₃Al₄GaO₁₂)
- Triyttrium dialuminium trigallium dodecaoxide (Y₃Al₂Ga₃O₁₂)
- Triyttrium aluminium tetragallium dodecaoxide (Y₃AlGa₄O₁₂) .
Uniqueness
What sets trialuminium digallium triyttrium dodecaoxide apart is its specific combination of aluminium, gallium, and yttrium, which imparts unique properties such as enhanced stability and specific catalytic activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Properties
CAS No. |
55763-23-0 |
|---|---|
Molecular Formula |
Al3Ga2O12Y3 |
Molecular Weight |
679.10 g/mol |
IUPAC Name |
trialuminum;digallium;oxygen(2-);yttrium(3+) |
InChI |
InChI=1S/3Al.2Ga.12O.3Y/q5*+3;12*-2;3*+3 |
InChI Key |
AJJMZPMHKBKAOU-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Ga+3].[Ga+3].[Y+3].[Y+3].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



